molecular formula C21H27FN6 B14745939 GSK SYK inhibitor

GSK SYK inhibitor

Cat. No.: B14745939
M. Wt: 382.5 g/mol
InChI Key: KZHRNYBKXGVNJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK SYK inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the particular inhibitor being synthesized. Common steps include:

    Formation of Core Structure: This often involves the construction of a heterocyclic core, such as a pyrimidine or quinoline ring, through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups, such as halogens, amines, or hydroxyl groups, to enhance the inhibitor’s binding affinity and selectivity.

    Final Coupling Reactions: Coupling of the core structure with other moieties to form the final inhibitor molecule.

Industrial Production Methods

Industrial production of GSK SYK inhibitors involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

GSK SYK inhibitors can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in the inhibitor may yield an aldehyde or carboxylic acid, while reduction of a nitro group may produce an amine.

Scientific Research Applications

GSK SYK inhibitors have a wide range of scientific research applications, including:

Comparison with Similar Compounds

GSK SYK inhibitors can be compared with other similar compounds, such as:

The uniqueness of GSK SYK inhibitors lies in their specific binding affinity and selectivity for SYK, which can result in distinct therapeutic profiles and reduced off-target effects compared to other inhibitors.

Properties

Molecular Formula

C21H27FN6

Molecular Weight

382.5 g/mol

IUPAC Name

7-(1-tert-butylpyrazol-4-yl)-N-[(3-fluoropiperidin-3-yl)methyl]-1,6-naphthyridin-5-amine

InChI

InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27)

InChI Key

KZHRNYBKXGVNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F

Origin of Product

United States

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